N-(2,4-Dinitroanilino)maleimide
Overview
Description
N-(2,4-Dinitroanilino)maleimide is a chemical compound with the empirical formula C10H6N4O6 and a molecular weight of 278.18 g/mol . It is known for its reactivity with thiol groups, making it a valuable reagent in biochemical research . The compound is characterized by its yellow crystalline appearance and is often used in the study of enzyme mechanisms and protein interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dinitroanilino)maleimide typically involves the reaction of maleimide with 2,4-dinitroaniline under controlled conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dinitroanilino)maleimide primarily undergoes addition reactions with thiol groups, forming stable thiosuccinimide products . The compound can also participate in substitution reactions, where the nitro groups can be replaced under specific conditions .
Common Reagents and Conditions
The thiol-Michael addition reaction typically requires a polar solvent such as water, DMSO, or DMF . The reaction proceeds efficiently at room temperature without the need for a catalyst, although the presence of a base can enhance the reaction rate .
Major Products Formed
The primary product formed from the reaction of this compound with thiols is a thiosuccinimide derivative . This product is highly stable and is often used in bioconjugation applications .
Scientific Research Applications
N-(2,4-Dinitroanilino)maleimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2,4-Dinitroanilino)maleimide involves its covalent binding to thiol groups in proteins . This binding occurs through the formation of a thiosuccinimide linkage, which can lead to the inactivation of enzymes or the modification of protein function . The compound specifically targets cysteine residues, making it a valuable tool for studying the role of these residues in various biological processes .
Comparison with Similar Compounds
Similar Compounds
N-Ethylmaleimide: Similar to N-(2,4-Dinitroanilino)maleimide, N-Ethylmaleimide reacts with thiol groups but lacks the nitro groups, making it less reactive in certain contexts.
3,4-Disubstituted Maleimides: These compounds also exhibit biological activity and are used in various biochemical applications.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the maleimide group with the electron-withdrawing effects of the nitro groups . This enhances its reactivity with thiol groups and makes it a more versatile reagent in biochemical research compared to other maleimides .
Properties
IUPAC Name |
1-(2,4-dinitroanilino)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O6/c15-9-3-4-10(16)12(9)11-7-2-1-6(13(17)18)5-8(7)14(19)20/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLHPQHLKDLIKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175149 | |
Record name | N-(2,4-Dinitroanilino)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-35-8 | |
Record name | N-(2,4-Dinitroanilino)maleimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020970358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,4-Dinitroanilino)maleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80175149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,4-Dinitroanilino)maleimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,4-DINITROANILINO)MALEIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AU6NVT4C78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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